molecular formula C14H13ClN2O4S B7527721 (5-Chloro-2-hydroxyphenyl)-[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methanone

(5-Chloro-2-hydroxyphenyl)-[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methanone

Cat. No. B7527721
M. Wt: 340.8 g/mol
InChI Key: OESOEXNKSMKMJI-UHFFFAOYSA-N
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Description

(5-Chloro-2-hydroxyphenyl)-[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methanone is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CHDP and has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.

Mechanism of Action

The mechanism of action of CHDP varies depending on its application. In medicine, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In agriculture, CHDP inhibits the growth of weeds by disrupting the photosynthetic process. In environmental science, CHDP detects water pollutants by forming a complex with the pollutant, resulting in a change in color that can be detected by spectroscopy.
Biochemical and Physiological Effects:
CHDP has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to induce oxidative stress and DNA damage, leading to cell cycle arrest and apoptosis. In plants, CHDP inhibits the photosynthetic process, leading to reduced growth and chlorosis. In water pollutants, CHDP forms a complex with the pollutant, resulting in a change in color that can be detected by spectroscopy.

Advantages and Limitations for Lab Experiments

One advantage of using CHDP in lab experiments is its high purity and yield, making it a viable option for large-scale production. Additionally, its diverse applications make it a versatile compound for a variety of research fields. However, one limitation of using CHDP is its potential toxicity, as it has been shown to induce oxidative stress and DNA damage in cancer cells.

Future Directions

There are several future directions for research on CHDP. In medicine, further studies could investigate its potential as a cancer treatment and its mechanism of action in inducing cell cycle arrest and apoptosis. In agriculture, further studies could investigate its potential as a herbicide and its impact on non-target organisms. In environmental science, further studies could investigate its potential as a water pollutant detector and its sensitivity to other pollutants. Overall, CHDP has the potential to make significant contributions to various fields of scientific research.

Synthesis Methods

The synthesis of CHDP involves several steps, including the reaction of 5-chloro-2-hydroxybenzaldehyde with thiosemicarbazide to form 5-chloro-2-hydroxy-N'-[1-(thioxomethyl)-2-pyrazolin-4-ylidene]benzohydrazide. This intermediate is then reacted with 2-bromo-3-chloro-1,1,1-trifluoropropane to form (5-chloro-2-hydroxyphenyl)-[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methanone. The synthesis of CHDP has been optimized to improve yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

CHDP has been studied for its potential applications in various fields of scientific research. In medicine, it has been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In agriculture, CHDP has been studied for its potential as a herbicide, as it has been shown to inhibit the growth of weeds. In environmental science, CHDP has been studied for its potential as a water pollutant detector, as it has been shown to be highly sensitive to certain pollutants.

properties

IUPAC Name

(5-chloro-2-hydroxyphenyl)-[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c15-10-1-2-13(18)12(5-10)14(19)9-6-16-17(7-9)11-3-4-22(20,21)8-11/h1-2,5-7,11,18H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESOEXNKSMKMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C=C(C=N2)C(=O)C3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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